

# CCT244747: A Technical Guide to its Effects on Cell Cycle Checkpoints

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of **CCT244747**, a potent and selective inhibitor of Checkpoint Kinase 1 (CHK1). We will explore its mechanism of action, impact on cell cycle regulation, and its potential as a therapeutic agent, particularly in combination with genotoxic anticancer drugs.

## Core Mechanism: Abrogation of DNA Damage-Induced Cell Cycle Arrest

CCT244747 is an orally bioavailable, ATP-competitive inhibitor of CHK1.[1][2][3] In response to DNA damage, cancer cells with defective cell-cycle checkpoints rely heavily on CHK1 to arrest the cell cycle in the S and G2 phases, allowing time for DNA repair.[1][4][5] By inhibiting CHK1, CCT244747 abrogates this crucial S and G2 arrest, forcing cells with damaged DNA to prematurely enter mitosis.[1][6][7] This leads to increased DNA damage, apoptosis, and enhanced cytotoxicity of DNA-damaging agents.[1][2]

The inhibition of CHK1 by **CCT244747** is marked by a decrease in CHK1 autophosphorylation at serine 296 (pS296 CHK1), a biomarker for CHK1 activity.[1][2] Concurrently, it inhibits the phosphorylation of CDK1 at tyrosine 15 (pY15 CDK1), a marker of cell cycle inactivity, thereby promoting mitotic entry.[1][2][3]

### **Signaling Pathway and Mechanism of Action**







The following diagram illustrates the signaling pathway affected by **CCT244747** in the context of DNA damage.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CCT244747 is a novel, potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCT244747 is a novel potent and selective CHK1 inhibitor with oral efficacy alone and in combination with genotoxic anticancer drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. An orally bioavailable Chk1 inhibitor, CCT244747, sensitizes bladder and head and neck cancer cell lines to radiation PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An orally bioavailable Chk1 inhibitor, CCT244747, sensitizes bladder and head and neck cancer cell lines to radiation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CCT244747: A Technical Guide to its Effects on Cell Cycle Checkpoints]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15607476#cct244747-effect-on-cell-cycle-checkpoints]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com